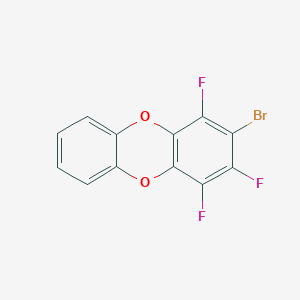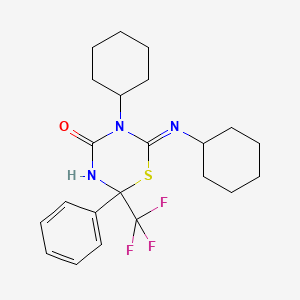![molecular formula C16H16ClN3O4 B11614490 (3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide](/img/structure/B11614490.png)
(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves multiple steps:
Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a phenol derivative under controlled conditions.
Coupling with Furan: The chlorinated phenyl intermediate is then coupled with a furan derivative using a suitable coupling agent.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenemethylamine: A compound with a similar furan ring structure.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid: Shares structural similarities in terms of aromatic rings and functional groups.
Uniqueness
(3E)-3-{[(5-CHLORO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H16ClN3O4 |
|---|---|
Molekulargewicht |
349.77 g/mol |
IUPAC-Name |
5-chloro-N-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H16ClN3O4/c1-10(7-15(22)18-9-12-3-2-6-24-12)19-20-16(23)13-8-11(17)4-5-14(13)21/h2-6,8,21H,7,9H2,1H3,(H,18,22)(H,20,23)/b19-10+ |
InChI-Schlüssel |
MIHGIKKKGGOTLM-VXLYETTFSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Cl)O)/CC(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Cl)O)CC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11614413.png)
![N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide](/img/structure/B11614414.png)
![9-Methyl-3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11614420.png)
![3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11614425.png)
![2-({5-[3-(4-Methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11614429.png)

![Propan-2-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614464.png)

![N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11614469.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11614484.png)
![N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide](/img/structure/B11614486.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614492.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614495.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11614502.png)
